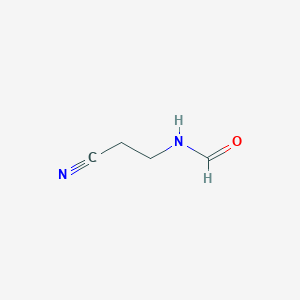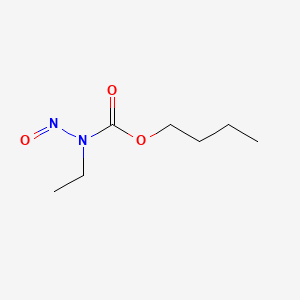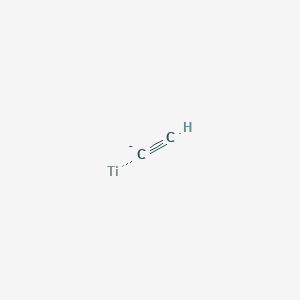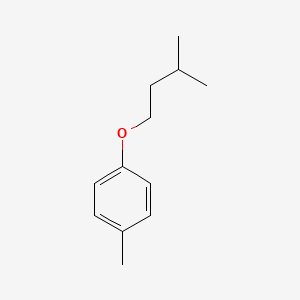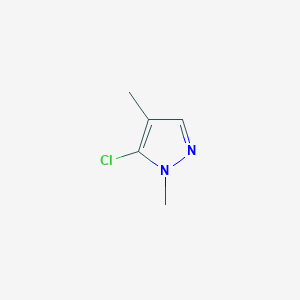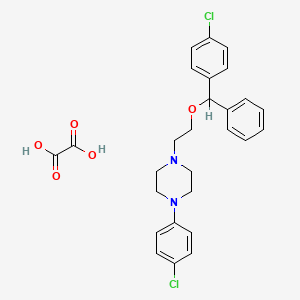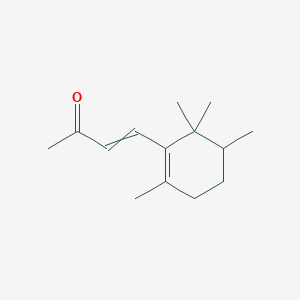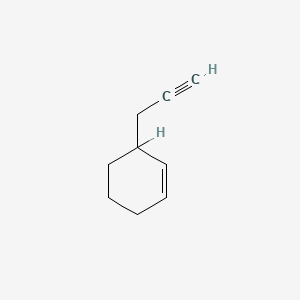
3-Prop-2-ynylcyclohexene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Prop-2-ynylcyclohexene is an organic compound with the molecular formula C9H12. It is characterized by a cyclohexene ring substituted with a prop-2-ynyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Prop-2-ynylcyclohexene typically involves the alkylation of cyclohexene with propargyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
3-Prop-2-ynylcyclohexene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols or ketones.
Reduction: Hydrogenation of the alkyne group using catalysts such as palladium on carbon (Pd/C) can yield the corresponding alkane.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, particularly with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated cyclohexenes.
科学研究应用
3-Prop-2-ynylcyclohexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-Prop-2-ynylcyclohexene involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. This reactivity is exploited in synthetic chemistry to construct complex molecular architectures. The compound’s interactions with enzymes and other biological molecules are also of interest, particularly in the context of drug development .
相似化合物的比较
Similar Compounds
3-Prop-2-ynyl-1-cyclohexene: Similar structure but with different substitution patterns.
Cyclohexene: Lacks the prop-2-ynyl group, resulting in different reactivity.
Propargyl bromide: Contains the prop-2-ynyl group but lacks the cyclohexene ring.
Uniqueness
3-Prop-2-ynylcyclohexene is unique due to the presence of both a cyclohexene ring and a prop-2-ynyl group. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations, including oxidation, reduction, and substitution, further enhances its utility in research and industrial applications .
属性
CAS 编号 |
55956-43-9 |
|---|---|
分子式 |
C9H12 |
分子量 |
120.19 g/mol |
IUPAC 名称 |
3-prop-2-ynylcyclohexene |
InChI |
InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h1,4,7,9H,3,5-6,8H2 |
InChI 键 |
LEJMBUKQDRWAMR-UHFFFAOYSA-N |
规范 SMILES |
C#CCC1CCCC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


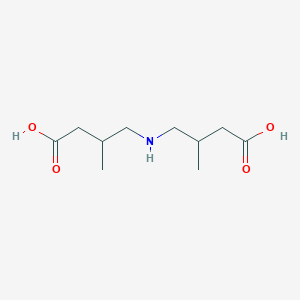
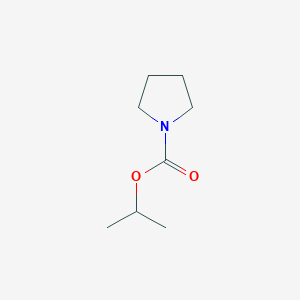
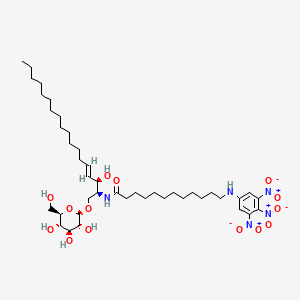


![6H-Pyrido[4,3-b]carbazole](/img/structure/B13750317.png)
